molecular formula C19H26N4O2S B6089732 N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide

Cat. No. B6089732
M. Wt: 374.5 g/mol
InChI Key: FQSNJHQONZJHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide, also known as BZP, is a synthetic compound that has been widely studied for its potential use in scientific research. BZP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating the mechanisms of certain biological processes.

Mechanism of Action

The exact mechanism of action of N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide is not fully understood, but it is thought to act as a dopamine and serotonin reuptake inhibitor, as well as a non-selective monoamine transporter. This compound has also been shown to have affinity for several other receptors, including the adrenergic and histamine receptors.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy. This compound has also been shown to have immunomodulatory effects, and may have potential as a treatment for certain autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide in lab experiments is its ability to selectively target certain receptors and transporters, allowing researchers to investigate specific biological processes. However, this compound also has limitations, including its potential for toxicity and the need for careful dosing and monitoring in animal studies.

Future Directions

There are many potential future directions for research involving N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide, including investigations into its potential as a treatment for autoimmune disorders, its use in drug addiction studies, and its role in regulating sleep and circadian rhythms. Further studies are also needed to better understand the mechanisms of action of this compound and its potential for toxicity in humans and animals.

Synthesis Methods

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide can be synthesized using a variety of methods, including the reaction of piperazine with 2-aminobenzothiazole in the presence of a suitable catalyst. Other methods involve the use of different starting materials or reaction conditions, but all involve the formation of the piperazine ring and the benzothiazole moiety.

Scientific Research Applications

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. It has been shown to have both stimulant and sedative effects, and has been used to investigate the mechanisms of drug addiction, sleep disorders, and other neurological conditions.

properties

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-3-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c24-18(7-9-22-10-12-25-13-11-22)20-15-4-3-8-23(14-15)19-21-16-5-1-2-6-17(16)26-19/h1-2,5-6,15H,3-4,7-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSNJHQONZJHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)NC(=O)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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